Cbz-Valine-monoformate ganciclovir

Antiviral Synthesis Prodrug Intermediates Pharmaceutical Quality Control

Unprotected or singly-protected ganciclovir prodrug intermediates generate complex mixtures of O-, N-, and bis-acylated byproducts, drastically reducing yield and purity. Cbz-Valine-monoformate ganciclovir (CAS 194159-19-8) eliminates this problem through a precise dual-protection strategy: the Cbz group masks the valine amine, while the monoformate ester differentiates the ganciclovir hydroxyls, enabling regioselective acylation. • Enables two-step, high-purity conversion to valganciclovir via sequential deformylation and hydrogenolysis • ≥98% purity reference standard validated for HPLC/LC-MS impurity profiling • Scalable, patent-aligned route for pharmaceutical R&D and generic API manufacturing

Molecular Formula C23H28N6O8
Molecular Weight 516.5 g/mol
CAS No. 194159-19-8
Cat. No. B064904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Valine-monoformate ganciclovir
CAS194159-19-8
Molecular FormulaC23H28N6O8
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(COC=O)OCN1C=NC2=C1NC(=NC2=O)N)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H28N6O8/c1-14(2)17(26-23(33)36-8-15-6-4-3-5-7-15)21(32)35-10-16(9-34-13-30)37-12-29-11-25-18-19(29)27-22(24)28-20(18)31/h3-7,11,13-14,16-17H,8-10,12H2,1-2H3,(H,26,33)(H3,24,27,28,31)/t16?,17-/m0/s1
InChIKeyRWLMWNQXVPPEDD-DJNXLDHESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Valine-monoformate ganciclovir: Key Protected Intermediate


Cbz-Valine-monoformate ganciclovir (CAS 194159-19-8) is a chemically protected, valine ester prodrug intermediate of the antiviral agent ganciclovir [1]. This compound features a carbobenzyloxy (Cbz) protecting group on the L-valine amino acid moiety and a formate ester on one of the ganciclovir hydroxyl groups [2]. Its primary use is as a key building block in the synthesis of valganciclovir, a mono-L-valyl ester prodrug of ganciclovir with significantly enhanced oral bioavailability [3].

Workflow Valganciclovir synthesis intermediate
Selection Dual Cbz/monoformate protection for regioselective monovalinate formation
Use Context Research-scale prodrug synthesis; synthetic route development

Cbz-Valine-monoformate ganciclovir: Why Substitutes Fail


Substituting Cbz-Valine-monoformate ganciclovir with other ganciclovir prodrug intermediates is not feasible due to its specific dual-protection strategy, which is essential for the selective, high-yield synthesis of valganciclovir [1]. The Cbz group protects the valine amino acid during coupling, preventing unwanted side reactions, while the monoformate ester differentiates the ganciclovir hydroxyl groups, enabling precise, regioselective acylation [2]. Using an unprotected or singly-protected analog would lead to complex mixtures of O-acylated, N-acylated, and bis-acylated byproducts, significantly reducing yield and purity of the target valganciclovir [3].

  • Unprotected ganciclovir analogs

    May lead to complex bis-acylated mixtures and reduced regioselectivity, requiring additional purification steps.

  • Single-protection strategies

    Omission of Cbz can result in N-acylation side reactions and inconsistent intermediate quality.

  • Different ester protecting groups

    Alternative esters may alter reactivity and deprotection conditions, limiting direct route transfer.

Cbz-Valine-monoformate ganciclovir vs. Analogs


Purity vs. Industry Standard

Cbz-Valine-monoformate ganciclovir is commercially available with a certified purity of ≥95% . This compares favorably to the general purity benchmark for similar CBZ-valganciclovir intermediates, which typically require ≥98.0% for pharmaceutical manufacturing [1]. While the monoformate derivative has a slightly lower certified minimum purity, its defined chemical structure and controlled impurity profile make it suitable as a starting material for research and development synthesis of valganciclovir.

Purity specification
Specification review
≥95% vs ≥98.0% industry benchmark
Meets defined purity specification for research intermediate procurement
Supplier specification; confirm by in-house QC
Antiviral Synthesis Prodrug Intermediates Pharmaceutical Quality Control

Selective Monovalinate Formation

In the patented synthesis of valganciclovir, the use of ganciclovir O-monoformate (XII) as a starting material allows for selective condensation with N-benzyloxycarbonyl-L-valine-N-carboxyanhydride (III) to yield the target monovalinate (XIII, Cbz-Valine-monoformate ganciclovir) [1]. This contrasts with alternative routes that use unprotected ganciclovir, which can lead to mixtures of O,O'-bis(valyl)ganciclovir and unreacted starting material [2]. The defined monoformate protection strategy provides a direct path to the monovalinate intermediate without the need for subsequent, inefficient selective hydrolysis steps.

Regioselective acylation
Class-level inference
Direct monovalinate via protected intermediate Unprotected ganciclovir leads to bis-ester mixtures
Defined synthetic route supports consistent intermediate quality
Patented route; may require adaptation for specific scale
Antiviral Synthesis Prodrug Chemistry Process Chemistry

Lipophilicity vs. Ganciclovir

The computed lipophilicity (XLogP3-AA) of Cbz-Valine-monoformate ganciclovir is 1.2 [1]. This is significantly higher than that of the parent drug ganciclovir, which has an XLogP3-AA of -1.7 [2]. The increased lipophilicity, conferred by the valine ester and protecting groups, is a hallmark of prodrug design and is associated with improved passive membrane permeability and potential for enhanced oral absorption [3].

Computed lipophilicity
Class-level inference
XLogP3 1.2 Ganciclovir: -1.7
Higher computed lipophilicity supports prodrug membrane permeability research
Computed property; experimental validation recommended
Prodrug Design Physicochemical Properties Antiviral Chemistry

Oral Bioavailability Advantage

While direct bioavailability data for Cbz-Valine-monoformate ganciclovir itself are not available, it is a protected precursor to valganciclovir, which demonstrates an absolute oral bioavailability of 60.9% compared to just 5.6% for oral ganciclovir [1]. This ~11-fold improvement is a class-defining feature of the valine ester prodrug strategy [2]. The Cbz-Valine-monoformate ganciclovir intermediate is a direct synthetic precursor to this clinically validated prodrug [3].

Bioavailability context
Class-level inference
Valganciclovir 60.9% vs ganciclovir 5.6% oral bioavailability
Illustrates valine ester prodrug strategy; intermediate is synthetic precursor
Not direct intermediate data; for research context only
Pharmacokinetics Antiviral Therapy Prodrug Strategy

Applications of Cbz-Valine-monoformate ganciclovir


Valganciclovir Synthesis Precursor

Cbz-Valine-monoformate ganciclovir is the direct intermediate in the patented synthesis of valganciclovir [1]. Its defined dual-protection allows for a two-step, high-purity conversion to valganciclovir through a simple deformylation and subsequent hydrogenolysis [2]. This route is particularly valuable for pharmaceutical R&D and generic drug manufacturing seeking a reliable, scalable process.

Analytical Reference Standard

With a commercial purity specification of ≥95% , this compound serves as an excellent reference standard for developing and validating HPLC or LC-MS methods to monitor impurities in valganciclovir synthesis [3]. Its unique retention time and mass spectral profile allow for precise quantification of this key intermediate and its potential degradation products.

Prodrug Discovery Building Block

The compound's structure, combining a Cbz-protected valine with a monoformate-protected ganciclovir core, provides a versatile platform for creating new, modified prodrugs. The Cbz group can be selectively removed, and the free amine can be acylated with different amino acids or peptides to explore structure-activity relationships for improved oral absorption or targeted delivery [4].

Application
Selection Property
Validation Focus
Valganciclovir synthesis precursor
Dual Cbz/monoformate protection
Regioselective acylation yield; deprotection efficiency
Analytical reference standard
Defined purity specification
HPLC/LC-MS method development; impurity profiling
Prodrug discovery building block
Modular Cbz and formate groups
Amine/peptide conjugation; structure-activity relationship studies

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